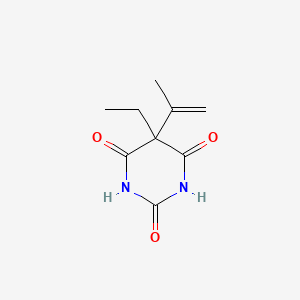
Barbituric acid, 5-ethyl-5-isopropenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-isopropenylbarbituric acid is a derivative of barbituric acid, a compound known for its central role in the development of barbiturate drugs. Barbiturates have historically been used as sedatives and anesthetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-isopropenylbarbituric acid typically involves the alkylation of barbituric acid derivatives. One common method is the reaction of barbituric acid with ethyl iodide and isopropenyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of 5-Ethyl-5-isopropenylbarbituric acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-isopropenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isopropenyl group to an isopropyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or isopropenyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Isopropyl derivatives.
Substitution: Various alkylated derivatives.
Scientific Research Applications
5-Ethyl-5-isopropenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential use as an anticonvulsant and sedative, similar to other barbiturates.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Ethyl-5-isopropenylbarbituric acid is similar to other barbiturates. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, which elevates the seizure threshold and reduces the spread of seizure activity. Additionally, it can inhibit glutamate-induced depolarizations, contributing to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Pentobarbital: A short-acting barbiturate used in anesthesia.
Secobarbital: Another barbiturate used as a sedative and hypnotic
Uniqueness
5-Ethyl-5-isopropenylbarbituric acid is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the isopropenyl group may affect its metabolic stability and interaction with biological targets, potentially offering advantages over other barbiturates in certain applications .
Properties
CAS No. |
66968-60-3 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-ethyl-5-prop-1-en-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H12N2O3/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h2,4H2,1,3H3,(H2,10,11,12,13,14) |
InChI Key |
ARCGEFUZGYBIFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


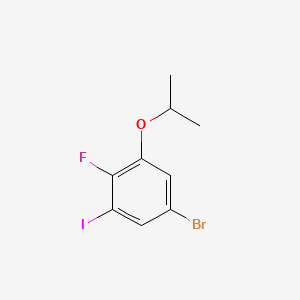
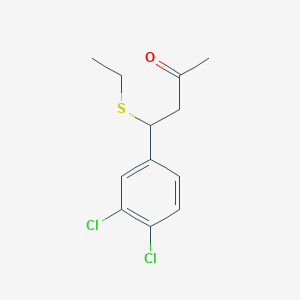
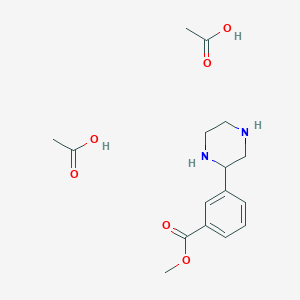


![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
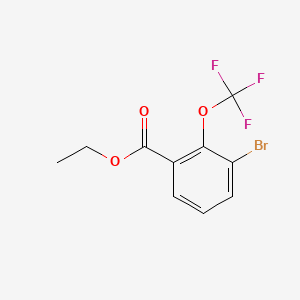
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
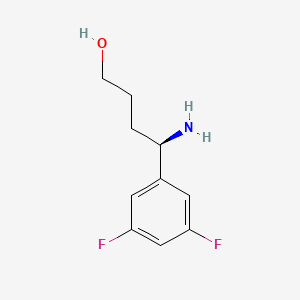

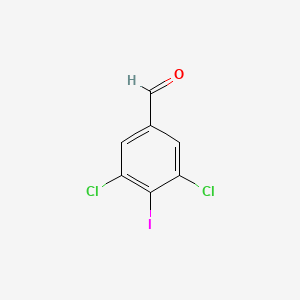
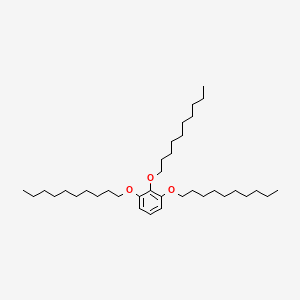
![2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)

